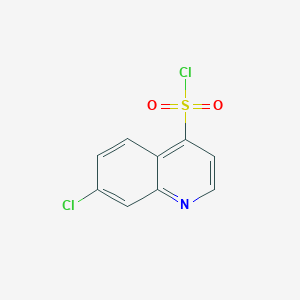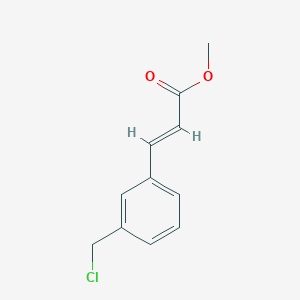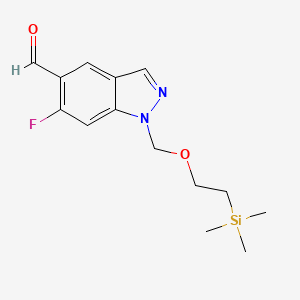
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde is a fluorinated indazole derivative. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability, lipophilicity, and pharmacokinetic properties, making them valuable in various scientific fields .
Métodos De Preparación
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves several steps. One common method includes the reaction of a fluorinated precursor with a trimethylsilyl-protected ethoxy group. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carbaldehyde include other fluorinated indazole derivatives and fluoropyridines. These compounds share similar properties, such as enhanced stability and lipophilicity, but differ in their specific chemical structures and reactivity. The unique combination of the fluorine atom and the trimethylsilyl-protected ethoxy group in this compound sets it apart from other fluorinated compounds .
Propiedades
Fórmula molecular |
C14H19FN2O2Si |
|---|---|
Peso molecular |
294.40 g/mol |
Nombre IUPAC |
6-fluoro-1-(2-trimethylsilylethoxymethyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H19FN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-13(15)12(9-18)6-11(14)8-16-17/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
YZZBFJLENFVGOF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


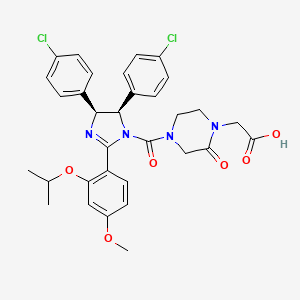
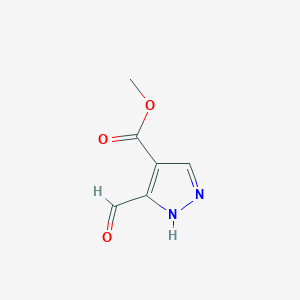

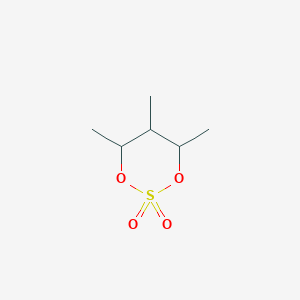



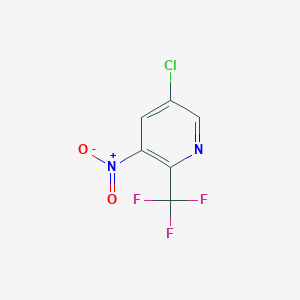
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


